molecular formula C6H3ClO2 B1222853 2-Chloro-1,4-benzoquinone CAS No. 695-99-8

2-Chloro-1,4-benzoquinone

Cat. No.: B1222853
CAS No.: 695-99-8
M. Wt: 142.54 g/mol
InChI Key: WOGWYSWDBYCVDY-UHFFFAOYSA-N
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Description

2-Chloro-1,4-benzoquinone is an organic compound with the chemical formula C6H3ClO2. It is a white crystalline solid that is odorless at room temperature. This compound is a derivative of benzoquinone, where one of the hydrogen atoms is replaced by a chlorine atom. It is slightly soluble in water but soluble in organic solvents such as ether and alcohols .

Scientific Research Applications

2-Chloro-1,4-benzoquinone has several applications in scientific research:

Safety and Hazards

2-Chloro-1,4-benzoquinone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to interact with various enzymes and proteins during its degradation process .

Mode of Action

2-Chloro-1,4-benzoquinone interacts with its targets through a series of oxidation and reduction reactions. The compound is formed during the lignin peroxidase-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene . It is also one of the intermediates formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor .

Biochemical Pathways

The degradation of this compound involves several biochemical pathways. One such pathway is the 1,2,4-benzenetriol (BT) pathway, which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative this compound-utilizers . In this pathway, this compound is converted to BT via chloro-1,4-benzoquinone .

Pharmacokinetics

Given its chemical properties, it is likely to be absorbed and distributed in the body, metabolized through various biochemical pathways, and excreted .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the degradation of certain compounds. For instance, it is an intermediate in the degradation of 3,4-dichloroaniline . It also plays a role in the lignin peroxidase-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its degradation can be affected by the presence of certain enzymes and the pH of the environment . .

Biochemical Analysis

Biochemical Properties

2-Chloro-1,4-benzoquinone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is formed during the lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene . Additionally, this compound can undergo dechlorination to yield 1,2,4-trihydroxybenzene . These interactions highlight its role in oxidative processes and its potential impact on cellular redox states.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can interfere with cellular respiration and has been associated with kidney damage in animals receiving severe exposure . The compound is excreted in its original form and as variations of its metabolite, hydroquinone . These effects suggest that this compound can significantly influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its function as a quinone derivative. It is formed during the degradation of 3,4-dichloroaniline and the oxidation of 2-chloro-1,4-dimethoxybenzene . The compound can undergo dechlorination to yield 1,2,4-trihydroxybenzene . These reactions indicate that this compound acts as an oxidizing agent, participating in redox reactions and potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. For instance, it is known to be an intermediate in various oxidative processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound have been associated with toxic and adverse effects, including kidney damage . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is formed during the degradation of 3,4-dichloroaniline and the oxidation of 2-chloro-1,4-dimethoxybenzene . The compound can also undergo dechlorination to yield 1,2,4-trihydroxybenzene . These pathways indicate its role in oxidative metabolism and its potential impact on metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-1,4-benzoquinone typically involves the chlorination of o-xylene. The process can be summarized in the following steps :

    Chlorination of o-Xylene: o-Xylene reacts with chlorine to form this compound derivatives.

    Further Reaction: The obtained derivative undergoes further reactions, such as deprotection, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled chlorination and subsequent purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzoquinone: The parent compound without the chlorine substitution.

    2,5-Dichloro-1,4-benzoquinone: A derivative with two chlorine atoms.

    2,6-Dichloro-1,4-benzoquinone: Another derivative with chlorine atoms at different positions.

    Tetrachloro-1,4-benzoquinone: A fully chlorinated derivative.

Uniqueness

2-Chloro-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of a single chlorine atom makes it a versatile intermediate in organic synthesis, allowing for selective reactions that are not possible with fully chlorinated derivatives .

Properties

IUPAC Name

2-chlorocyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGWYSWDBYCVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878857
Record name 2-Chloro-1,4-benzoquinone
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Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

695-99-8
Record name Chloro-1,4-benzoquinone
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Record name 2-Chloro-1,4-benzoquinone
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Record name 2-Chloro-1,4-benzoquinone
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Record name 2-CHLORO-1,4-BENZOQUINONE
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Synthesis routes and methods

Procedure details

A mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 60-70° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 1 h. The catalyst was recovered by simple filtration and corresponding quinone formed (25%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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